molecular formula C8H12N4 B2591178 (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide CAS No. 34658-58-7

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide

Cat. No.: B2591178
CAS No.: 34658-58-7
M. Wt: 164.212
InChI Key: VHUWVESVKCVTPS-UHFFFAOYSA-N
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Description

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C8H12N4 It is known for its unique structure, which includes a pyrimidine ring substituted with three methyl groups and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,4,6-trimethyl-1,4-dihydropyrimidine with cyanamide. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as reaction time, temperature, and catalyst concentration are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyanamide group in (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide distinguishes it from other similar compounds.

Properties

IUPAC Name

(4,4,6-trimethyl-1H-pyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-4-8(2,3)12-7(11-6)10-5-9/h4H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUWVESVKCVTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)NC#N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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